Cas no 1509270-51-2 (5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)

5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one
- AKOS017909388
- 1509270-51-2
- 5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one
- EN300-1107228
-
- インチ: 1S/C11H16N2O2/c1-8-4-11(14)13(6-10(8)12)5-9-2-3-15-7-9/h4,6,9H,2-3,5,7,12H2,1H3
- InChIKey: VWJQYEHWOOUSLB-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)CN1C(C=C(C)C(=C1)N)=O
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 55.6Ų
5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107228-1g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1107228-0.25g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1107228-0.05g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1107228-5g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1107228-2.5g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1107228-10.0g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1107228-5.0g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1107228-0.5g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1107228-10g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1107228-0.1g |
5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |
1509270-51-2 | 95% | 0.1g |
$678.0 | 2023-10-27 |
5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-oneに関する追加情報
5-Amino-4-Methyl-1-(Oxolan-3-Yl)Methyl-1,2-Dihydropyridin-2-One: A Comprehensive Overview
The compound with CAS No. 1509270-51-2, commonly referred to as 5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are known for their versatility in synthetic chemistry and their potential applications in drug development. The molecule's structure features a dihydropyridine ring system with substituents at positions 4 and 5, including an amino group and a methyl group, as well as a oxolane (tetrahydrofuran) moiety attached via a methylene group at position 1. These structural features make it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the importance of dihydropyridine derivatives in the development of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension and angina. The 5-amino substituent in this compound is particularly significant, as it can act as a directing group for further functionalization, enabling the synthesis of more complex molecules with enhanced pharmacological properties. For instance, researchers have explored the use of this compound as a precursor for synthesizing nitroso derivatives, which exhibit potent anti-inflammatory and antioxidant activities.
The oxolane (tetrahydrofuran) ring in the molecule introduces additional complexity and functionality. This cyclic ether moiety can participate in various chemical reactions, such as nucleophilic additions and ring-opening reactions, making it a versatile building block in organic synthesis. Recent advancements in catalytic asymmetric synthesis have allowed for the efficient construction of this oxolane-containing dihydropyridine derivative, paving the way for its application in enantioselective drug discovery.
In terms of synthesis, 5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one can be prepared through a variety of methods, including condensation reactions and cyclization processes. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly accelerate reaction times while maintaining high yields and product purity. This method has been particularly useful in scaling up the production of this compound for preclinical studies.
From a pharmacological perspective, this compound has demonstrated promising activity in several assays. For example, studies have shown that it exhibits moderate inhibitory effects on certain kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate cellular redox states has led to investigations into its role as an antioxidant or radical scavenger.
One area where this compound has shown particular promise is in the development of targeted drug delivery systems. The presence of both hydrophilic and hydrophobic groups within its structure allows for the formation of self-assembled nanostructures, such as micelles or liposomes, which can encapsulate hydrophobic drugs and enhance their bioavailability. Recent research has focused on optimizing these properties to create more effective delivery vehicles for anticancer agents.
In conclusion, 5-amino-4-methyl-1-(oxolan-3-Yl)methyl-dihydro-pyridinone (CAS No. 1509270–51–2) is a multifaceted organic compound with significant potential in both synthetic chemistry and pharmacology. Its unique structure enables a wide range of applications, from serving as an intermediate in drug synthesis to acting as a building block for advanced materials. As research continues to uncover new insights into its properties and functionalities, this compound is likely to play an increasingly important role in the development of innovative therapeutic agents and delivery systems.
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